3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Catalog No.
S14166296
CAS No.
M.F
C10H19ClO3S
M. Wt
254.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chlo...

Product Name

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

IUPAC Name

3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

InChI

InChI=1S/C10H19ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h9-10H,2-8H2,1H3

InChI Key

BTCWIMFYCONMET-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OCCCS(=O)(=O)Cl

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a sulfonyl functional group attached to a propane backbone, which is further substituted with a 3-methylcyclohexyl ether. This compound has the molecular formula C10H19ClO2SC_{10}H_{19}ClO_2S and a molecular weight of approximately 236.78 g/mol. Its structure includes a sulfonyl chloride group, making it highly reactive and suitable for various chemical transformations, particularly in organic synthesis and medicinal chemistry.

The sulfonyl chloride functional group in 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is known for its reactivity in nucleophilic substitution reactions. Key types of reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles (e.g., amines, alcohols) to form sulfonamides and sulfonate esters, respectively.
  • Hydrolysis: Reaction with water leads to the formation of the corresponding sulfonic acid.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, this compound yields sulfonamides, which are important intermediates in drug synthesis.

While specific biological activity data for 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is limited, sulfonyl chlorides in general exhibit significant biological potential. They can modify biomolecules and may have applications in drug development due to their ability to form covalent bonds with nucleophilic sites in proteins and enzymes. Further studies are needed to elucidate the specific biological effects and mechanisms of action associated with this compound.

The synthesis of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylcyclohexanol and thionyl chloride.
  • Reaction: The alcohol undergoes chlorination using thionyl chloride to replace the hydroxyl group with a sulfonyl chloride group.
  • Purification: The product is purified through distillation or chromatography to yield pure 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride.

This compound has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its reactivity, it can be used in drug development processes, particularly in modifying biologically active compounds.
  • Materials Science: It may find applications in developing new materials with specific chemical properties.

Interaction studies involving 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride focus primarily on its reactivity with various biological nucleophiles such as amino acids and proteins. These interactions can provide insights into its potential therapeutic effects and mechanisms of action. Research into its interactions with small molecules may also explore synergistic effects in drug formulations.

Several compounds share structural similarities with 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chlorideC10H19ClO2SC_{10}H_{19}ClO_2SSimilar sulfonyl chloride structure; different alkyl substitution
Methanesulfonyl chlorideCH3SO2ClCH_3SO_2ClSimplest sulfonyl chloride; widely used as a reagent
But-3-ene-1-sulfonyl chlorideC4H7ClO2SC_4H_7ClO_2SContains an alkene; used in different synthetic pathways

Uniqueness

The uniqueness of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride lies in its specific branching structure provided by the 3-methylcyclohexanol moiety, which can influence its reactivity and potential applications compared to simpler or differently substituted sulfonyl chlorides. This structural feature may enhance its selectivity and efficacy in biological interactions, making it a valuable compound for further research in medicinal chemistry and organic synthesis.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

254.0743433 g/mol

Monoisotopic Mass

254.0743433 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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